

Technical Monograph: Fmoc-Ile-Gly-OH

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Compound of Interest

Compound Name: *Fmoc-Ile-Gly-OH*

CAS No.: 142810-18-2

Cat. No.: B557571

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CAS Registry Number: 142810-18-2

Part 1: Executive Summary

Fmoc-Ile-Gly-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucyl-glycine) is a specialized dipeptide building block utilized in Solid Phase Peptide Synthesis (SPPS) and convergent peptide fragment condensation. While standard SPPS proceeds via the sequential addition of single amino acids, the strategic employment of **Fmoc-Ile-Gly-OH** offers distinct advantages in mitigating racemization and overcoming steric hindrance in difficult sequences.

The primary technical value of this compound lies in its C-terminal Glycine residue. In convergent synthesis strategies—where peptide segments are coupled rather than single amino acids—activation of a chiral C-terminal amino acid often leads to racemization via oxazolone formation.[1] Because Glycine is achiral, **Fmoc-Ile-Gly-OH** can be activated and coupled to a resin or peptide fragment with zero risk of C-terminal racemization, preserving the stereochemical integrity of the sensitive Isoleucine residue preceding it.

Part 2: Physicochemical Identity & Properties

The following data establishes the chemical baseline for quality control and stoichiometric calculations.

Property	Specification
CAS Number	142810-18-2
Chemical Name	N- α -Fmoc-L-isoleucylglycine
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₅
Molecular Weight	410.46 g/mol
Appearance	White to off-white powder
Purity (HPLC)	≥ 98%
Solubility	Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM
Storage	+2°C to +8°C (Desiccate)

Part 3: Strategic Application in Peptide Synthesis Prevention of Racemization in Fragment Condensation

The most "field-proven" application of **Fmoc-Ile-Gly-OH** is in Convergent Synthesis.

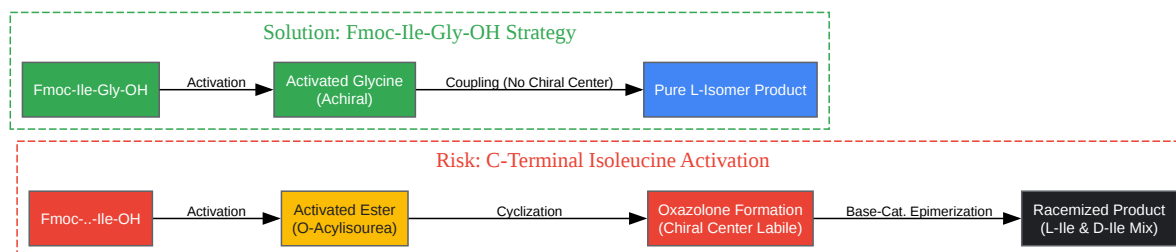
- The Problem: When coupling a peptide fragment (e.g., Fragment A-Ile-OH) to another fragment (H-Fragment B), the C-terminal Isoleucine must be activated. This activation facilitates the formation of a 5(4H)-oxazolone intermediate, which is prone to tautomerization and loss of chirality at the alpha-carbon.
- The Solution: By designing the fragment break-point at Glycine (using Fmoc-Ile-Gly-OH), the activated species is a Glycine-derived oxazolone. Since Glycine lacks a chiral center, racemization is chemically impossible. This allows the safe incorporation of the bulky, hydrophobic Isoleucine residue without diastereomeric contamination.

Improving Solvation in Hydrophobic Sequences

Isoleucine is beta-branched and highly hydrophobic. Sequential coupling of Fmoc-Ile-OH onto a growing chain can sometimes lead to "difficult sequences" where the resin-bound peptide aggregates (beta-sheet formation), reducing coupling efficiency. Introducing Ile and Gly as a pre-formed, solubilized dipeptide unit can alter the solvation profile and aggregation kinetics, potentially improving yield compared to stepwise addition.

Visualizing the Mechanism

The following diagram illustrates the racemization risk comparison between activating a standard chiral amino acid versus the safe activation of the **Fmoc-Ile-Gly-OH** dipeptide.



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Figure 1: Mechanistic comparison showing how the achiral Glycine C-terminus prevents racemization.

Part 4: Experimental Protocols

Protocol A: Solubility & Handling

Fmoc-Ile-Gly-OH is hydrophobic. Proper dissolution is critical to prevent nozzle clogging in automated synthesizers.

- Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid DCM for stock solutions as solubility is limited.
- Concentration: Prepare a 0.2 M solution.

- Calculation: Dissolve 821 mg of **Fmoc-Ile-Gly-OH** in 10 mL of DMF.
- Sonication: Sonicate for 5–10 minutes at ambient temperature to ensure complete dissolution. Visual check: Solution must be clear and colorless.

Protocol B: Coupling (Standard SPPS)

This protocol assumes a standard 0.1 mmol scale on Rink Amide resin.

- Resin Preparation: Swell resin in DMF for 20 minutes.
- Deprotection: Remove Fmoc from the resin-bound amine using 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
- Activation (In situ):
 - Reagent: 0.2 M **Fmoc-Ile-Gly-OH** (5 eq) + 0.5 M HBTU (4.9 eq) + 1.0 M DIEA (10 eq).
 - Note: Use slightly less coupling reagent (4.9 eq) than amino acid to avoid capping the resin with reagent.
 - Alternative: For lower racemization risk in highly sensitive applications, use DIC/Oxyma Pure (1:1 ratio).
- Coupling Reaction:
 - Add activated solution to resin.
 - Shake/Vortex for 60–90 minutes at room temperature.
 - Validation: Perform Kaiser Test (Ninhydrin). If blue, recouple.
- Wash: DMF (5x), DCM (3x).

Protocol C: QC & Analysis (HPLC)

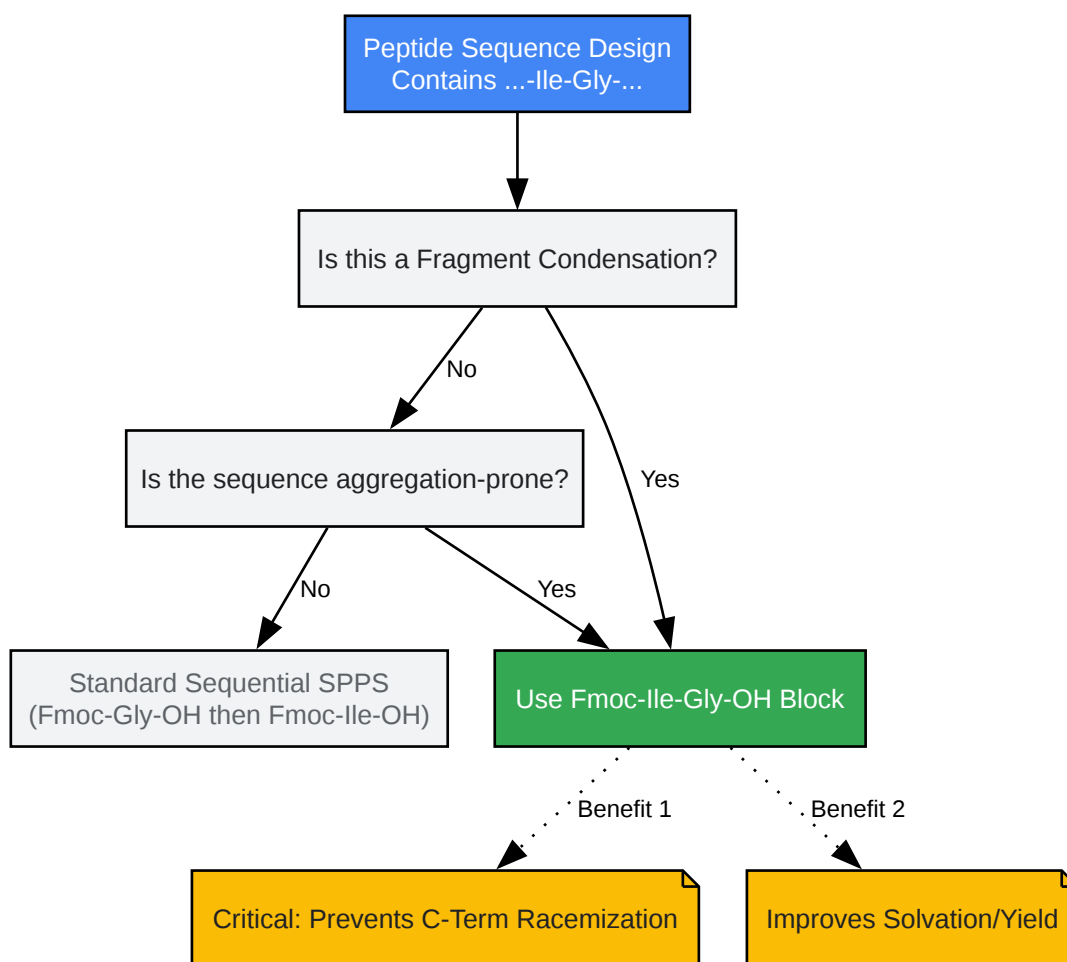
Due to the hydrophobicity of the Ile-Gly fragment, gradient optimization is required.

- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 220 nm (amide bond) and 254 nm (Fmoc group).

Part 5: Workflow Visualization

The following diagram outlines the decision matrix for choosing **Fmoc-Ile-Gly-OH** over sequential addition.



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Figure 2: Decision matrix for selecting dipeptide building blocks in process development.

References

- Elsayy, M. A., et al. (2012).[2] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Journal of Peptide Science. Retrieved from [[Link](#)] (Context: Mechanisms of racemization in SPPS).
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Sources

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- [2. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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